molecular formula C10H16O2 B2520311 2-Oxaspiro[5.5]undecan-5-one CAS No. 1480805-76-2

2-Oxaspiro[5.5]undecan-5-one

カタログ番号: B2520311
CAS番号: 1480805-76-2
分子量: 168.236
InChIキー: QSERSPURUBLYJP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxaspiro[5.5]undecan-5-one is a high-purity chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . It belongs to the class of spirocyclic structures, which are of significant interest in organic chemistry and fragrance research due to their complex, three-dimensional frameworks. This specific spirocyclic lactone serves as a valuable building block in organic synthesis and medicinal chemistry. Its constrained architecture makes it a promising scaffold for developing novel compounds with potential biological activity . Furthermore, derivatives of the 2-oxaspiro[5.5]undecane core have been identified as key ingredients in the development of advanced fragrance compositions . Research indicates that such compounds can impart unique olfactive properties, including green, fruity, and cassis notes, making them valuable for research and development in the flavor and fragrance industry . The compound's structure is confirmed by its unique SMILES notation (C1CCC2(CC1)COCCC2=O) and InChIKey (QSERSPURUBLYJP-UHFFFAOYSA-N) . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-oxaspiro[5.5]undecan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-4-7-12-8-10(9)5-2-1-3-6-10/h1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSERSPURUBLYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)COCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Structural Elucidation and NMR Resonance Assignments of 2-Oxaspiro[5.5]undecan-5-one: A Comprehensive Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The shift toward three-dimensional molecular architectures in modern drug discovery has elevated the importance of spirocyclic scaffolds. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles improve metabolic stability, solubility, and target specificity [1]. 2-Oxaspiro[5.5]undecan-5-one (CAS: 1480805-76-2) is a highly versatile building block featuring a rigid oxane ring fused to a cyclohexane ring via a quaternary spiro center.

This whitepaper provides an in-depth technical guide to the structural elucidation of 2-Oxaspiro[5.5]undecan-5-one using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing the causality behind chemical shifts and providing a self-validating 2D NMR protocol, this guide equips researchers with the authoritative framework necessary to verify this scaffold during synthetic workflows.

Structural and Conformational Analysis

Understanding the NMR profile of 2-Oxaspiro[5.5]undecan-5-one requires a precise mapping of its atomic connectivity. The spiro[5.5]undecane core consists of two six-membered rings sharing a single carbon atom (C6).

  • Ring A (Heterocycle): Contains an ether oxygen at position 2 and a ketone carbonyl at position 5. The atomic sequence is C6(spiro)–C1–O2–C3–C4–C5(=O)–C6.

  • Ring B (Carbocycle): A standard unsubstituted cyclohexane ring attached at the C6 spiro center, comprising carbons 7 through 11.

The spiro center (C6) imposes strict conformational rigidity. Because the two rings are orthogonal to each other, the protons within Ring A are locked into specific spatial orientations, leading to distinct diastereotopic environments that are highly diagnostic in NMR spectroscopy.

¹H NMR Chemical Shift Dynamics & Causality

The proton NMR spectrum of this molecule is defined by the interplay between electronegative deshielding (from O2) and diamagnetic anisotropy (from the C5 carbonyl).

Causality of Key Resonances
  • The H1 Protons (Isolated Spin System): The C1 methylene group is sandwiched between the quaternary spiro center (C6) and the oxygen atom (O2). Because C6 has no protons, the H1 protons exhibit no vicinal coupling ( 3J ). However, the rigid spiro geometry makes these two geminal protons diastereotopic. They typically appear as a distinct AB quartet ( 2J≈11−12 Hz) around 3.55 ppm, heavily deshielded by the adjacent oxygen.

  • The H4 Protons (Anisotropic Deshielding): Situated alpha to the C5 carbonyl, the H4 protons are subject to the of the C=O π -bond [2]. The circulation of π -electrons under the applied magnetic field creates an induced field that reinforces the external field at the equatorial position, pushing the H4 signals downfield to ~2.60 ppm.

  • The H3 Protons: These protons are alpha to the oxygen and beta to the carbonyl. They couple vicinally with the H4 protons, appearing as a triplet near 3.75 ppm.

Table 1: Predicted ¹H NMR Resonance Assignments
PositionMultiplicityIntegrationExpected Shift (δ, ppm)Structural Context / Causality
H1 AB quartet (or s)2H3.50 – 3.65Deshielded by O2. Diastereotopic due to the rigid spiro center; no vicinal neighbors.
H3 Triplet2H3.70 – 3.85Deshielded by O2; couples with H4 ( 3J≈5.5−6.5 Hz).
H4 Triplet2H2.50 – 2.65Deshielded by the diamagnetic anisotropy of the C5 carbonyl; couples with H3.
H7, H11 Multiplet4H1.50 – 1.70Alpha to the spiro C6; slightly deshielded by the proximity of the C5 carbonyl.
H8-H10 Multiplet6H1.20 – 1.50Distal cyclohexane ring protons; standard aliphatic resonance.

¹³C NMR Resonance Profiling

Carbon-13 NMR provides a direct map of the molecular skeleton. The quaternary carbons (C5 and C6) are the critical anchors for structural verification.

  • C5 (Carbonyl): Ketones in six-membered rings typically resonate near 211 ppm. The steric crowding and electronic environment induced by the adjacent spiro center push this resonance slightly downfield to ~213.5 ppm.

  • C6 (Spiro Center): This quaternary carbon is highly unique. It is alpha to a carbonyl, alpha to a highly deshielded methylene (C1), and part of a cyclohexane ring. This convergence of effects places the C6 resonance near 48 ppm.

Table 2: Predicted ¹³C NMR Resonance Assignments
PositionCarbon TypeExpected Shift (δ, ppm)Structural Context / Causality
C5 Quaternary (C=O)~213.5Ketone carbonyl in a 6-membered ring, adjacent to a spiro center.
C1 Secondary (CH₂)~74.5Highly deshielded by O2; directly attached to the quaternary spiro C6.
C3 Secondary (CH₂)~66.8Deshielded by O2; standard cyclic ether alpha-carbon shift.
C6 Quaternary (Spiro)~48.2Spiro center; shifted downfield by adjacent C=O and C1.
C4 Secondary (CH₂)~42.1Alpha to the C5 carbonyl.
C7, C11 Secondary (CH₂)~33.4Alpha to the spiro center in the cyclohexane ring.
C9 Secondary (CH₂)~26.0Gamma to the spiro center.
C8, C10 Secondary (CH₂)~21.5Beta to the spiro center.

Self-Validating 2D NMR Protocols

To unambiguously assign the structure of 2-Oxaspiro[5.5]undecan-5-one, 1D NMR is insufficient due to the "silent" quaternary carbons. A self-validating system utilizing 2D NMR—specifically Heteronuclear Single Quantum Coherence (HSQC) and—must be employed [3].

The Logical Loop:

  • HSQC maps the direct 1JCH​ connections, isolating the proton-bearing carbon spin systems.

  • HMBC bridges these isolated systems across the quaternary gaps. HMBC detects correlations over 2 to 3 bonds ( 2JCH​ and 3JCH​ ) [4].

  • If the structure is correct, H1 will show a strong 3-bond correlation to C5 and a 2-bond correlation to C6. H4 will show a 2-bond correlation to C5 and a 3-bond correlation to C6. This creates a closed, mathematically sound proof of the spiro center.

HMBC_Correlations H1 H1 Protons (~3.55 ppm) C5 C5 Carbonyl (~213 ppm) H1->C5 3J C6 C6 Spiro Center (~48 ppm) H1->C6 2J H3 H3 Protons (~3.75 ppm) H3->C5 3J H4 H4 Protons (~2.60 ppm) H4->C5 2J H4->C6 3J H7_11 H7/H11 Protons (~1.60 ppm) H7_11->C5 3J H7_11->C6 2J

Figure 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions defining the spiro center.

Standardized Experimental Protocol

To ensure reproducibility across different laboratories, the following standardized workflow must be strictly adhered to.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of highly purified 2-Oxaspiro[5.5]undecan-5-one in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is non-coordinating and provides a stable deuterium lock signal. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm) to calibrate the chemical shift axis accurately.

  • 1D NMR Acquisition:

    • Acquire the ¹H NMR spectrum at 400 MHz or 500 MHz (minimum 16 scans).

    • Acquire the ¹³C NMR spectrum with broadband proton decoupling (minimum 512 scans). Run a DEPT-135 or APT experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) and quaternary carbons (absent in DEPT).

  • 2D NMR Acquisition:

    • Run a gradient-selected COSY to map the H3-H4 and H7-H11 vicinal networks.

    • Run a multiplicity-edited HSQC to assign all protonated carbons.

    • Run a gradient-selected HMBC. Critical Parameter: Optimize the long-range coupling delay for nJCH​=8 Hz (approximately 62.5 ms). Causality: Aliphatic spiro systems typically exhibit 2-3 bond carbon-proton couplings in the 7-9 Hz range; this delay maximizes cross-peak intensity for the crucial H1-to-C5 and H4-to-C6 correlations.

  • Data Processing: Apply zero-filling to at least 64k data points for 1D spectra. Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) prior to Fourier Transformation. Perform manual phase and baseline correction to ensure accurate integration of the diastereotopic H1 signals.

NMR_Workflow Sample Sample Preparation (CDCl3, TMS internal std) Acq1D 1D NMR Acquisition (1H & 13C APT/DEPT) Sample->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Sample->Acq2D Proc Data Processing & FT (Phase & Baseline Corr.) Acq1D->Proc Acq2D->Proc Assign Chemical Shift Assignment & Multiplet Analysis Proc->Assign Verif Structural Verification (2-Oxaspiro[5.5]undecan-5-one) Assign->Verif

Figure 1. Standardized NMR acquisition and structural verification workflow for spirocycles.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Khan Academy. "Diamagnetic Anisotropy | Proton NMR." Science / Organic Chemistry. URL:[Link]

  • Chemistry LibreTexts. "19: HMBC - Heteronuclear Multiple Bond Correlation." Physical Methods in Chemistry and Nano Science. URL:[Link]

  • Central European Institute of Technology (CEITEC). "Measuring methods available and examples of their applications: 2D HMBC." URL:[Link]

In-Depth Technical Guide: Analytical Characterization of 2-Oxaspiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Spirocyclic Scaffold

In modern drug discovery, the transition from "flat" aromatic rings to three-dimensional spirocyclic scaffolds is a proven strategy to increase the fraction of sp3 hybridized carbons ( Fsp3​ ). This structural shift often improves metabolic stability, solubility, and target specificity. 2-Oxaspiro[5.5]undecan-5-one (CAS: 1480805-76-2) is a highly versatile spirocyclic building block utilized in the synthesis of complex therapeutics[1].

As a Senior Application Scientist, I approach the analytical validation of such scaffolds not merely as a routine check, but as a foundational step in ensuring downstream synthetic integrity. A critical aspect of this validation is the precise differentiation and measurement of its mass properties: the Molecular Weight (Average Mass) and the Exact Mass (Monoisotopic Mass) [2].

Theoretical Mass Properties & Causality

Understanding the distinction between molecular weight and exact mass is non-negotiable for accurate experimental design.

  • Molecular Weight (168.23 g/mol ): This is the weighted average of the masses of all isotopes of the elements in the compound, based on their natural abundance[1]. Causality: This value is strictly used for macroscopic laboratory operations—such as calculating molarity, determining reaction stoichiometry, and bulk scaling.

  • Exact Mass (168.1150 Da): This is the mass of the molecule calculated using only the most abundant isotope of each element (e.g., 12C , 1H , 16O )[3]. Causality: In High-Resolution Mass Spectrometry (HRMS), the instrument resolves individual isotopic peaks. Therefore, the exact mass is the specific target value used to identify the compound and differentiate it from isobaric interferences.

MassLogic M 2-Oxaspiro[5.5]undecan-5-one (C10H16O2) MW Molecular Weight 168.23 g/mol M->MW Isotopic Average EM Exact Mass 168.1150 Da M->EM Most Abundant Isotopes MW_use Stoichiometry & Bulk Synthesis MW->MW_use EM_use HRMS Identification & Metabolite Profiling EM->EM_use

Logical bifurcation of mass properties for 2-Oxaspiro[5.5]undecan-5-one in drug development.

Quantitative Data Summary

The following table summarizes the foundational mass data required for analytical workflows.

PropertyValueAnalytical Relevance
Chemical Name 2-Oxaspiro[5.5]undecan-5-oneCore spirocyclic scaffold for synthesis.
CAS Number 1480805-76-2Unique registry identifier[1].
Molecular Formula C10​H16​O2​ Baseline for isotopic distribution modeling.
Molecular Weight 168.23 g/mol Macroscopic stoichiometric calculations[2].
Exact Mass 168.1150 DaPrimary target for HRMS validation[3].
Theoretical [M+H]+ 169.1223 m/z Target ion in Positive Electrospray Ionization.
Theoretical [M+Na]+ 191.1048 m/z Common adduct observed in LC-MS.
Self-Validating HRMS Methodology

To empirically verify the exact mass of 2-Oxaspiro[5.5]undecan-5-one, a robust High-Resolution Mass Spectrometry (HRMS) protocol using a Time-of-Flight (TOF) or Orbitrap analyzer is required. The following step-by-step methodology is designed as a self-validating system , ensuring that any instrumental drift or matrix effects are accounted for in real-time.

Step 1: Sample Preparation & Matrix Design
  • Action: Dissolve the solid standard in LC-MS grade methanol to yield a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 H2​O :Acetonitrile containing 0.1% Formic Acid.

  • Causality: The spirocyclic core is highly lipophilic; methanol ensures complete initial solubilization. The addition of 0.1% Formic Acid is critical—it acts as an abundant proton donor, shifting the ionization equilibrium toward the [M+H]+ species at the ketone oxygen, thereby maximizing the signal-to-noise ratio.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Execute a linear gradient from 5% to 95% organic mobile phase over 5 minutes.

  • Causality: Direct infusion can lead to ion suppression from trace salts. The C18 stationary phase retains the hydrophobic alkane rings, allowing salts to elute in the void volume. Eluting the compound during the gradient ensures it enters the mass spectrometer free from competing ions.

Step 3: Electrospray Ionization (ESI) & Lock-Mass Calibration
  • Action: Operate the ESI source in positive ion mode ( ESI+ ). Co-infuse Leucine Enkephalin ( m/z 556.2771) continuously via a secondary reference sprayer.

  • Causality: The lock-mass infusion acts as the self-validating mechanism. By providing a known, constant reference point, the mass analyzer automatically corrects for thermal and electronic drift in real-time, guaranteeing the sub-2 ppm mass accuracy required to confirm the 168.1150 Da exact mass.

Step 4: Data Acquisition & Orthogonal Isotopic Validation
  • Action: Acquire MS1 spectra. Locate the monoisotopic peak at m/z 169.1223. Measure the relative intensity of the M+1 ( 13C ) isotopic peak.

  • Causality: Exact mass alone can occasionally map to multiple theoretical formulas. Because carbon-13 has a natural abundance of ~1.07%, a C10​ molecule will theoretically exhibit an M+1 peak at ~10.7% the intensity of the monoisotopic peak. Validating this isotopic ratio provides a secondary, orthogonal confirmation of the C10​H16​O2​ formula.

AnalyticalWorkflow A Sample Preparation (0.1% FA in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient) A->B 2 µL Injection C ESI+ Ionization (Protonation of Ketone) B->C Desalted Elution D HRMS Analyzer (Lock-Mass Calibration) C->D Ion Transfer E Data Processing ([M+H]+ m/z 169.1223) D->E Real-Time Mass Correction

Self-validating analytical workflow for HRMS characterization of 2-Oxaspiro[5.5]undecan-5-one.

Conclusion

The precise analytical characterization of 2-Oxaspiro[5.5]undecan-5-one relies heavily on understanding the causal relationship between its chemical structure and its behavior in a mass spectrometer. By distinguishing its molecular weight (168.23 g/mol ) for synthetic scaling from its exact mass (168.1150 Da) for HRMS identification, researchers can ensure high-fidelity data. Implementing a self-validating LC-MS protocol with lock-mass calibration and isotopic pattern verification guarantees that this valuable spirocyclic building block is accurately identified, paving the way for robust downstream drug development.

References[1] Sapphire Bioscience. "2-Oxaspiro[5.5]undecan-5-one - Product Information." Sapphire Bioscience. URL:https://www.biosynth.com/p/FJC80576/1480805-76-2-2-oxaspiro55undecan-5-one[2] CymitQuimica. "2-Oxaspiro[5.5]undecan-5-one Chemical Properties." CymitQuimica. URL:https://cymitquimica.com/[3] PubChemLite. "QSERSPURUBLYJP-UHFFFAOYSA-N - Explore (2-oxaspiro[5.5]undecan-5-one)." Université du Luxembourg. URL: https://pubchemlite.lcsb.uni.lu/

Sources

Engineering 3D Chemical Space: A Technical Guide to 2-Oxaspiro[5.5]undecan-5-one in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

The "Escape from Flatland" and the Spirocyclic Advantage

For decades, medicinal chemistry was dominated by planar, sp²-hybridized aromatic rings due to their synthetic accessibility via cross-coupling reactions. However, as a Senior Application Scientist, I have witnessed firsthand the severe attrition rates of highly planar drug candidates in late-stage clinical trials. Molecules with excessive aromaticity often suffer from poor aqueous solubility, promiscuous off-target binding (such as hERG channel liability), and rapid metabolic clearance.

To circumvent these systemic failures, the industry has aggressively adopted the "Escape from Flatland" paradigm. By integrating spirocyclic scaffolds—particularly heteroatom-containing systems like 2-oxaspiro[5.5]undecan-5-one —we can dramatically increase a molecule's Fraction of sp³ carbons (Fsp³). This rigid, three-dimensional architecture projects substituents into well-defined spatial vectors, mimicking the structural complexity of natural products while maintaining a low molecular weight profile [1]. The incorporation of oxygen within the spirocyclic framework further modulates the physicochemical properties, offering a distinct advantage over all-carbon bioisosteres [2].

Physicochemical Profiling of 2-Oxaspiro[5.5]undecan-5-one

Before deploying a scaffold into a high-throughput screening (HTS) library or a hit-to-lead campaign, we must rigorously profile its baseline physicochemical properties. The table below summarizes the quantitative data for 2-oxaspiro[5.5]undecan-5-one [4] and the mechanistic rationale behind its utility.

ParameterValuePharmacological Implication
Chemical Name 2-Oxaspiro[5.5]undecan-5-oneProvides a rigid, non-planar bicyclic framework.
CAS Number 1480805-76-2Standardized identifier for procurement and IP tracking.
Molecular Formula C 10​ H 16​ O 2​ Low molecular weight allows room for late-stage elaboration.
Molecular Weight 168.23 g/mol Excellent starting point for maximizing Ligand Efficiency (LE).
Fraction sp³ (Fsp³) 1.00Maximum 3D character; minimizes flat aromatic liabilities [3].
H-Bond Acceptors 2 (Ether, Ketone)Enhances aqueous solubility and provides target binding points.
H-Bond Donors 0Prevents excessive desolvation penalties during membrane diffusion.
The Causality of Scaffold Design

The strategic placement of the oxygen atom at the 2-position acts as a critical hydrogen-bond acceptor. This single heteroatom significantly lowers the lipophilicity (LogP) compared to the highly lipophilic spiro[5.5]undecane parent hydrocarbon. By keeping the LogP in check, we ensure the final drug candidate remains within Lipinski’s Rule of Five, maintaining oral bioavailability. Meanwhile, the ketone at the 5-position serves as an orthogonal synthetic handle, allowing for divergent late-stage functionalization without disrupting the structural integrity of the spirocyclic core.

Structural Implications and Pharmacological Trajectory

When we integrate the 2-oxaspiro[5.5]undecan-5-one core into a pharmacophore, we are fundamentally altering how the drug interacts with biological targets. For instance, spiro[5.5]undecane derivatives have shown immense promise as antagonists for nicotinic acetylcholine receptors (nAChRs) [5]. The defined exit vectors of the [5.5] system perfectly match the binding pocket geometry required to competitively inhibit acetylcholine binding.

PharmacologicalImpact N1 Spirocyclic Scaffold Integration (2-Oxaspiro[5.5]undecan-5-one) N2 Maximized Fsp3 Fraction (100% sp3 Carbons) N1->N2 N3 Rigid 3D Conformation (Defined Exit Vectors) N1->N3 N5 Improved Aqueous Solubility (Favorable LogP & TPSA) N2->N5 N4 Reduced Off-Target Binding (Lower hERG Liability) N3->N4 N6 Enhanced Clinical Translation (Higher Ligand Efficiency) N4->N6 N5->N6

Caption: Pharmacological advantages of integrating spirocyclic scaffolds into rational drug design.

Experimental Workflows: Functionalizing the Spirocyclic Core

To leverage this scaffold, we must convert the C5 ketone into functional pharmacophores. Below are two highly optimized, self-validating protocols I utilize in our laboratories to functionalize this core.

SyntheticWorkflow A 2-Oxaspiro[5.5]undecan-5-one (Scaffold) B Iminium Intermediate (Activated Electrophile) A->B Amine, Ti(OiPr)4 DCM, RT D Alkoxide Intermediate (C-C Bond Formed) A->D RMgBr, THF -78°C C 2-Oxaspiro[5.5]undecan-5-amine (Bioactive Precursor) B->C NaBH(OAc)3 0°C to RT E Tertiary Alcohol (Dense Pharmacophore) D->E aq. NH4Cl Quench

Caption: Divergent synthetic functionalization pathways of 2-Oxaspiro[5.5]undecan-5-one.

Protocol A: Reductive Amination to 2-Oxaspiro[5.5]undecan-5-amine

Objective: Convert the C5 ketone into a basic amine center, a common requirement for target engagement in GPCRs and ion channels.

  • Iminium Formation: Dissolve 2-oxaspiro[5.5]undecan-5-one (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous dichloromethane (DCM).

    • Causality: The spiro-fused ketone is sterically hindered; standard weak acids often fail to drive imine formation. We add Titanium(IV) isopropoxide (Ti(O-i-Pr) 4​ ) (1.5 eq) as a Lewis acid and irreversible water scavenger to force the equilibrium toward the iminium intermediate.

  • Reduction: After 12 hours at room temperature, cool the reaction to 0 °C and add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (2.0 eq).

    • Causality: NaBH(OAc) 3​ is deliberately selected over NaBH 4​ because it is a milder reducing agent that selectively reduces the highly electrophilic iminium ion without prematurely reducing the unreacted starting ketone to a secondary alcohol.

  • Quench and Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate.

    • Self-Validation & QC: The reaction's success is self-validating via Thin-Layer Chromatography (TLC). Because the spirocycle lacks a UV chromophore, use a KMnO 4​ stain to monitor the disappearance of the ketone. Post-workup, 1 H NMR must show the disappearance of the ketone signals and the emergence of a new multiplet around 2.5–3.0 ppm, corresponding to the C5 methine proton adjacent to the newly formed amine.

Protocol B: Grignard Addition for Tertiary Alcohol Synthesis

Objective: Introduce an alkyl/aryl group at the C5 position while generating a tertiary alcohol, creating a dense, highly functionalized spirocyclic core.

  • Activation: Dissolve the ketone in anhydrous THF under an inert argon atmosphere and cool strictly to -78 °C.

    • Causality: Low temperatures are critical. At higher temperatures, the Grignard reagent may act as a base rather than a nucleophile, causing enolization of the ketone and resulting in near-total recovery of the starting material rather than the desired C-C bond formation.

  • Nucleophilic Addition: Dropwise add the Grignard reagent (RMgBr) (1.5 eq).

    • Causality: THF strongly coordinates the magnesium ion, enhancing the nucleophilicity of the alkyl group. Dropwise addition prevents localized exotherms that could degrade the reagent.

  • Quench: Quench at -78 °C with saturated aqueous NH 4​ Cl, then warm to room temperature.

    • Causality: NH 4​ Cl provides a mild proton source that neutralizes the alkoxide without causing acid-catalyzed elimination (dehydration) of the newly formed tertiary alcohol.

    • Self-Validation & QC: In 13 C NMR, the diagnostic carbonyl carbon peak (~210 ppm) must completely disappear. It will be replaced by a new quaternary carbon signal (~70-75 ppm) characteristic of the newly formed tertiary alcohol, proving the structural transformation is complete.

Conclusion

The transition toward 3D-rich chemical spaces is not merely a trend; it is a fundamental requirement for modern drug discovery. The 2-oxaspiro[5.5]undecan-5-one scaffold offers medicinal chemists a privileged, self-contained system that inherently optimizes Fsp³, metabolic stability, and ligand efficiency. By understanding the causality behind its physicochemical properties and employing rigorous, self-validating synthetic protocols, development teams can confidently leverage this building block to rescue failing planar pipelines and deliver highly selective, bioavailable therapeutics.

References

  • Approach to Heterospirocycles for Medicinal Chemistry - PMC.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.
  • New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp³ Character. MDPI.
  • 2-Oxaspiro[5.5]undecan-5-one. CymitQuimica.
  • Theoretical and Computational Deep Dive into Spiro[5.5]undecane Systems: A Technical Guide. Benchchem.

2-Oxaspiro[5.5]undecan-5-one (CAS 1480805-76-2): Technical Guide to Physicochemical Profiling, Safety Data, and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Spirocyclic scaffolds have emerged as highly privileged structures in modern drug discovery and medicinal chemistry. By increasing the fraction of sp3-hybridized carbons ( Fsp3​ ), spirocycles like 2-Oxaspiro[5.5]undecan-5-one offer enhanced three-dimensionality, improved aqueous solubility, and reduced off-target liabilities compared to traditional planar heteroaromatics.

This technical whitepaper provides an in-depth analysis of 2-Oxaspiro[5.5]undecan-5-one ([1]), detailing its physicochemical properties, Safety Data Sheet (SDS) parameters, and validated synthetic workflows. The oxaspiro core introduces a unique steric environment around the ketone at the 5-position, which dictates its reactivity profile and makes it an ideal precursor for synthesizing complex spirocyclic amines.

Physicochemical Profiling

Understanding the baseline quantitative properties of 2-Oxaspiro[5.5]undecan-5-one is critical for reaction design, stoichiometric calculations, and proper storage. The data below synthesizes the structural parameters of the compound and its closely related isomers[2].

ParameterValue
Chemical Name 2-Oxaspiro[5.5]undecan-5-one
CAS Number 1480805-76-2
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Appearance Colorless to pale yellow oil/solid
Storage Conditions 2-8°C, Sealed in a dry environment
GHS Hazard Codes H315, H319, H336 (Analog inferred)

Safety Data Sheet (SDS) & Hazard Mitigation

While 2-Oxaspiro[5.5]undecan-5-one is a valuable building block, it must be handled according to strict laboratory safety protocols. Based on GHS classifications for the compound and its close structural analogs (e.g., [3]), the material exhibits specific irritation hazards that require targeted mitigation strategies.

GHS Classification & Hazard Statements
  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H336 : May cause drowsiness or dizziness (STOT SE 3).

Causality in PPE Selection

Safety protocols must be driven by the physicochemical nature of the compound rather than generic laboratory rules:

  • Dermal Protection : The lipophilic nature of the spirocyclic hydrocarbon framework allows it to rapidly partition into the lipid bilayers of the stratum corneum. Standard latex gloves offer insufficient breakthrough times; therefore, Nitrile gloves (EN 374 compliant) are mandatory to prevent dermal absorption and subsequent irritation.

  • Inhalation Control : The compound's vapor pressure at ambient temperature necessitates handling within a Class II fume hood (minimum face velocity of 0.5 m/s). This prevents the inhalation of volatile organics, which can cross the blood-brain barrier and trigger H336-related central nervous system depression.

SDSLogic Hazard Hazard Identification (Irritant: Skin/Eyes) Exposure Potential Exposure Routes Hazard->Exposure Dermal Dermal Contact Exposure->Dermal Ocular Ocular Contact Exposure->Ocular Inhal Inhalation (Vapor) Exposure->Inhal PPE_Gloves Nitrile Gloves (EN 374) Dermal->PPE_Gloves PPE_Goggles Safety Goggles (EN 166) Ocular->PPE_Goggles PPE_Hood Fume Hood (0.5 m/s flow) Inhal->PPE_Hood Safe Safe Handling Achieved PPE_Gloves->Safe PPE_Goggles->Safe PPE_Hood->Safe

SDS hazard mitigation and PPE selection logic for safe compound handling.

Experimental Workflows: Synthetic Derivatization

A primary application of 2-Oxaspiro[5.5]undecan-5-one is its conversion into spirocyclic amines via reductive amination. This transformation is highly valued in medicinal chemistry for generating basic centers within a rigid 3D framework, optimizing both pharmacokinetics and target binding.

Step-by-Step Methodology: Reductive Amination

Objective: Conversion of 2-Oxaspiro[5.5]undecan-5-one to a secondary spirocyclic amine.

Step 1: Imine Formation

  • Procedure: Dissolve 1.0 equivalent (eq) of 2-Oxaspiro[5.5]undecan-5-one in anhydrous 1,2-dichloroethane (DCE) to a 0.2 M concentration. Add 1.1 eq of the desired primary amine, followed by 1.5 eq of glacial acetic acid (AcOH).

  • Mechanistic Causality: The AcOH acts as a Brønsted acid catalyst. It protonates the ketone oxygen, significantly lowering the LUMO of the carbonyl carbon. This increases its electrophilicity, facilitating rapid nucleophilic attack by the primary amine to form the hemiaminal, which subsequently dehydrates to the highly reactive iminium ion.

Step 2: Selective Reduction

  • Procedure: Stir the mixture at room temperature for 2 hours. Cool the reaction vessel to 0°C, then add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)3) in small portions. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Mechanistic Causality: NaBH(OAc)3 is explicitly chosen over harsher reductants like NaBH4 or LiAlH4. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it a mild reducing agent. This ensures chemoselective reduction of the transient iminium ion without reducing the unreacted spirocyclic ketone starting material into an unwanted alcohol byproduct.

Step 3: Quenching and Workup

  • Procedure: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Mechanistic Causality: The basic NaHCO3 neutralizes the acetic acid catalyst and safely decomposes any unreacted hydride species. Bringing the pH to 8 ensures the newly formed spirocyclic amine is in its free-base (neutral) form, allowing it to partition efficiently into the organic DCM layer during extraction.

Step 4: Purification

  • Procedure: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (containing 1% Triethylamine).

  • Mechanistic Causality: The addition of 1% Triethylamine to the eluent coats the acidic silanol groups on the silica gel. This prevents the basic spirocyclic amine product from streaking or irreversibly binding to the column, ensuring high recovery rates and sharp elution peaks.

SynthWorkflow SM 2-Oxaspiro[5.5]undecan-5-one (Ketone Core) Imine Iminium Intermediate (In Situ) SM->Imine Condensation Reagents Primary Amine + AcOH / DCE Reagents->Imine Product Spirocyclic Amine Target Scaffold Imine->Product Reduction Reductant NaBH(OAc)3 (Mild Reductant) Reductant->Product Purification Flash Chromatography (Silica + 1% TEA) Product->Purification Isolation

Reductive amination workflow for 2-Oxaspiro[5.5]undecan-5-one derivatization.

Applications in Drug Development

The incorporation of the 2-oxaspiro[5.5]undecane system into active pharmaceutical ingredients (APIs) provides a profound metabolic shield. The steric bulk of the spiro-center physically obstructs Cytochrome P450 (CYP) enzymes from oxidizing adjacent carbon atoms, thereby increasing the biological half-life of the drug candidate. Furthermore, the oxygen atom embedded in the oxaspiro ring can act as a highly targeted, directional hydrogen bond acceptor, improving binding affinity to target kinases or G-protein coupled receptors (GPCRs).

References

  • NextSDS. "1-oxaspiro[5.5]undecan-4-one Chemical Substance Information & Hazard Inference." NextSDS Regulatory Database. URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Novel Amine Derivatives via Reductive Amination of 2-Oxaspiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel amine derivatives through the reductive amination of 2-Oxaspiro[5.5]undecan-5-one. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can provide enhanced binding affinity and metabolic stability to drug candidates.[1][2] This application note details a robust and selective protocol using sodium triacetoxyborohydride, a mild reducing agent, offering high yields and broad functional group tolerance.[3][4][5] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, discuss methods for characterization of the resulting spirocyclic amines, and offer a troubleshooting guide for common experimental challenges.

Introduction: The Significance of Spirocyclic Amines in Drug Discovery

Spirocycles are a class of organic compounds featuring two rings connected by a single common atom. This unique structural motif imparts a distinct three-dimensionality that is highly sought after in modern drug design. Compared to their linear or fused-ring counterparts, spirocyclic compounds often exhibit improved pharmacological properties, including enhanced target specificity and reduced off-target effects. The incorporation of an amine functionality into the 2-Oxaspiro[5.5]undecane framework opens up a vast chemical space for the generation of diverse libraries of compounds with potential therapeutic applications. Reductive amination stands out as one of the most effective and widely used methods for the synthesis of primary, secondary, and tertiary amines.[6][7][8]

The reaction proceeds via the formation of an intermediate imine or iminium ion from the reaction of a carbonyl compound with an amine, which is then reduced in situ to the corresponding amine.[6] The choice of a mild and selective reducing agent is crucial to avoid the reduction of the starting ketone. Sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as a reagent of choice for this transformation due to its high selectivity for imines over ketones and its tolerance of a wide range of functional groups.[3][4][5]

Reaction Mechanism and Rationale

The reductive amination of 2-Oxaspiro[5.5]undecan-5-one follows a well-established two-step pathway within a one-pot reaction.

Reductive_Amination_Mechanism Ketone 2-Oxaspiro[5.5]undecan-5-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH₂ Amine R-NH₂ (Primary Amine) Amine->Hemiaminal Reducing_Agent NaBH(OAc)₃ Product Spirocyclic Amine Derivative Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O (Acid Catalyzed) Iminium_Ion->Product + [H⁻] from NaBH(OAc)₃

Figure 1: General mechanism of reductive amination.

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the carbonyl carbon of 2-Oxaspiro[5.5]undecan-5-one. This forms an unstable hemiaminal intermediate.[6] In the presence of a weak acid, often acetic acid which can be generated in situ or added as a catalyst, the hemiaminal undergoes dehydration to form an imine (for primary amines) or an iminium ion (for secondary amines).[3][5]

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively reduces the C=N double bond of the imine or iminium ion. The three acetate groups on the boron atom moderate its reactivity, making it less reactive towards the ketone starting material and highly selective for the more electrophilic iminium ion.[4] This step is essentially irreversible and drives the equilibrium towards the formation of the final amine product.

Experimental Protocol

This protocol provides a general procedure for the reductive amination of 2-Oxaspiro[5.5]undecan-5-one with a primary amine. The quantities can be scaled as needed.

Materials:

  • 2-Oxaspiro[5.5]undecan-5-one (CAS: 1480805-76-2)[9]

  • Primary amine of choice (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis A Combine 2-Oxaspiro[5.5]undecan-5-one, amine, and solvent in a flask. B Stir under inert atmosphere. A->B C Add acetic acid (optional, for ketones). B->C D Add Sodium Triacetoxyborohydride in portions. C->D E Monitor reaction by TLC or LC-MS. D->E F Quench with saturated NaHCO₃ solution. E->F Upon Completion G Extract with an organic solvent (e.g., DCM or EtOAc). F->G H Wash the combined organic layers with brine. G->H I Dry the organic layer over Na₂SO₄ or MgSO₄. H->I J Filter and concentrate the solvent in vacuo. I->J K Purify the crude product by column chromatography. J->K L Characterize the purified product (NMR, MS, IR). K->L

Figure 2: Step-by-step experimental workflow.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Oxaspiro[5.5]undecan-5-one (1.0 equiv).

  • Dissolve the ketone in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][5] DCE is often the preferred solvent as reactions tend to be faster.[5]

  • Add the primary amine (1.0-1.2 equiv).

  • If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) (1.0-1.2 equiv) to liberate the free amine.

  • For ketones, the addition of a catalytic amount of acetic acid (0.5-1.0 equiv) can accelerate the formation of the iminium ion.[3][4]

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.

  • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization of Spirocyclic Amine Derivatives

The successful synthesis of the desired spirocyclic amine can be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Disappearance of the aldehydic proton (if applicable) and appearance of new signals corresponding to the protons on the carbon adjacent to the newly formed C-N bond. The N-H proton of primary and secondary amines may appear as a broad singlet.[10]
¹³C NMR Disappearance of the carbonyl carbon signal (typically >190 ppm for ketones) and the appearance of a new signal for the carbon of the C-N bond in the range of 40-70 ppm.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the expected product.
Infrared (IR) Spectroscopy Disappearance of the strong C=O stretching band of the ketone (around 1715 cm⁻¹) and the appearance of N-H stretching bands for primary and secondary amines (around 3300-3500 cm⁻¹).[10]

Troubleshooting

Problem Possible Cause Solution
Low or No Product Formation Incomplete imine formation.Add a catalytic amount of acetic acid. Ensure the amine is not a salt or add a base to free it.
Inactive reducing agent.Use fresh sodium triacetoxyborohydride.
Steric hindrance.For sterically hindered ketones or amines, longer reaction times or gentle heating may be required.[3][11]
Formation of Side Products Over-alkylation (for primary amines).Use a slight excess of the amine. Alternatively, perform a two-step procedure: pre-form the imine and then add the reducing agent.[4]
Reduction of the starting ketone.Ensure a selective reducing agent like NaBH(OAc)₃ is used. Other borohydrides may not be as selective.
Difficult Purification Co-elution of product and starting amine.If the amine is basic, an acidic wash during workup can help remove excess amine.

Conclusion

The reductive amination of 2-Oxaspiro[5.5]undecan-5-one using sodium triacetoxyborohydride is a highly efficient and versatile method for the synthesis of novel spirocyclic amine derivatives. This protocol offers a reliable pathway to access a diverse range of compounds with potential applications in drug discovery and development. The mild reaction conditions and high functional group tolerance make this a valuable tool for medicinal chemists and researchers in the life sciences.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, A. G., & Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • PubMed. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Royal Society of Chemistry. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]

  • PMC. (2025). Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications. [Link]

  • PMC. (2017). Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. Organic Letters. [Link]

  • PMC. (2025). Synthesis of Primary Amines via Reductive Amination of Aldehydes and Ketones Over a Ni‐Doped MFM‐300(Cr) Catalyst. Angewandte Chemie International Edition. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • ResearchGate. (2014). Potential for the rapid synthesis of Spiros analogues via a common 2° amine intermediate. Tuberculosis. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]

  • ARKAT USA, Inc. (2002). A synthetic and NMR conformational study of spiro cyclic quaternary ammonium salts. ARKIVOC. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. [Link]

  • ACS Publications. (1991). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. [Link]

  • ACS Publications. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Chemical Synthesis Database. (2025). 1-oxaspiro[5.5]undecan-2-one. [Link]

  • MDPI. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules. [Link]

  • HETEROCYCLES. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. [Link]

  • ResearchGate. (2021). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Omega. [Link]

  • Organic Syntheses. (n.d.). 1-Hydrosilatrane. [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. [Link]

Sources

Application Note: Functionalization of 2-Oxaspiro[5.5]undecan-5-one via Lanthanide-Mediated Grignard Addition

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Diversity-Oriented Synthesis (DOS) of 3D Spirocyclic Scaffolds

Scientific Rationale & Mechanistic Insights

Spirocyclic compounds have become highly privileged scaffolds in modern drug discovery due to their inherent three-dimensionality, which improves target specificity and metabolic stability compared to flat aromatic rings. 2-Oxaspiro[5.5]undecan-5-one (CAS: 1480805-76-2) is a highly versatile building block featuring a tetrahydropyran ring fused to a cyclohexanone system at a single spiro carbon[1].

However, functionalizing this molecule via standard Grignard 1,2-addition presents a severe synthetic challenge. The C5 carbonyl group is situated directly adjacent to the bulky C6 spiro center. This extreme steric hindrance blocks the ideal Bürgi-Dunitz trajectory required for nucleophilic attack. Because Grignard reagents ( RMgX ) are strong bases as well as nucleophiles, this steric clash causes their basicity to dominate[2].

The Causality of Failure in Standard Conditions:

  • Enolization: Instead of attacking the carbonyl carbon, the Grignard reagent acts as a Brønsted base, stripping an α -proton to form an enolate. Upon aqueous workup, this enolate simply protonates back to the starting ketone, resulting in near-total recovery of the starting material.

  • β -Hydride Reduction: When using Grignard reagents with β -hydrogens (e.g., isopropylmagnesium chloride), the steric bulk forces a six-membered transition state that transfers a hydride to the carbonyl, yielding an undesired secondary alcohol instead of the target tertiary spiro-alcohol.

The Lanthanide Solution: To overcome this, the reaction must be mediated by Lanthanum(III) chloride bis(lithium chloride) complex ( LaCl3​⋅2LiCl ) . The addition of this THF-soluble Lewis acid transforms the reaction dynamics[3]:

  • Electrophilic Activation: The highly oxophilic La3+ ion tightly coordinates to the carbonyl oxygen, drastically lowering the LUMO of the ketone and making it hyper-reactive to nucleophiles.

  • Basicity Suppression: The Grignard reagent undergoes rapid transmetalation with the lanthanide salt to form an organolanthanum intermediate ( RLaCl2​⋅2LiCl ). This species is highly nucleophilic but significantly less basic than the parent Grignard, completely suppressing the competitive α -deprotonation and β -hydride transfer pathways.

Reaction Pathway Visualization

Workflow cluster_0 Pathway A: Standard Grignard (Uncatalyzed) cluster_1 Pathway B: Lanthanide-Mediated (Optimized) Ketone 2-Oxaspiro[5.5]undecan-5-one (Sterically Hindered α-Spiro Ketone) Grignard1 RMgX Addition (High Basicity) Ketone->Grignard1 LaCl3 LaCl3·2LiCl Pre-complexation (1.1 equiv, 1h, RT) Ketone->LaCl3 Side1 α-Deprotonation (Enolization) Grignard1->Side1 Base > Nucleophile Side2 β-Hydride Transfer (Reduction) Grignard1->Side2 Steric Clash Fail Low Yield / Ketone Recovery Side1->Fail Side2->Fail Complex Activated Ketone Complex (Enhanced Electrophilicity) LaCl3->Complex Lewis Acid Activation Grignard2 RMgX Addition (Transmetalation to RLaCl2) Complex->Grignard2 Success Clean 1,2-Addition (Tertiary Spiro-Alcohol) Grignard2->Success Suppressed Basicity

Fig 1: Mechanistic divergence of Grignard addition to 2-Oxaspiro[5.5]undecan-5-one with and without LaCl3.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are embedded into the steps to ensure the integrity of the anhydrous environment and the active catalytic species.

Materials Required
  • 2-Oxaspiro[5.5]undecan-5-one (1.0 equiv)

  • LaCl3​⋅2LiCl (0.6 M solution in THF) (1.1 equiv)

  • Grignard Reagent ( RMgX , typically 1.0–3.0 M in THF or Et₂O) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Saturated aqueous NH4​Cl

Step-by-Step Methodology

Step 1: System Preparation & Dehydration

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under a high vacuum, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Lanthanide salts are highly hygroscopic. Even trace moisture will irreversibly form insoluble lanthanum oxides/hydroxides, instantly killing the catalytic cycle.

Step 2: Ketone Activation

  • Dissolve 2-Oxaspiro[5.5]undecan-5-one (1.0 mmol) in 3.0 mL of anhydrous THF under Argon.

  • Add LaCl3​⋅2LiCl (1.1 mmol, 1.83 mL of 0.6 M solution) dropwise at room temperature.

  • Stir the mixture for 1 hour at room temperature.

  • Self-Validation Check: The solution must remain completely homogeneous and clear. If a white precipitate or cloudiness forms, moisture has breached the system. Abort the reaction, as proceeding will only waste the Grignard reagent.

Step 3: Transmetalation and Nucleophilic Attack

  • Cool the activated ketone solution to 0 °C using an ice-water bath.

  • Add the Grignard reagent (1.2 mmol) dropwise over 10 minutes via a syringe pump.

  • Self-Validation Check: As each drop of the Grignard reagent enters the solution, a transient color change (usually pale yellow to light orange) and a very mild exotherm should be observed. This confirms active transmetalation to the organolanthanum species. If no visual or thermal change occurs, the Grignard titer is likely degraded.

  • Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature over an additional 1 hour.

Step 4: Quenching and Isolation

  • Cool the flask back to 0 °C and carefully quench the reaction by adding 5.0 mL of saturated aqueous NH4​Cl dropwise. Note: Vigorous gas evolution may occur if excess Grignard is present.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc) and stir for 10 minutes to break up the resulting lanthanum salts.

  • Filter the biphasic mixture through a short pad of Celite to remove insoluble metal hydroxides.

  • Separate the organic layer, extract the aqueous layer twice with EtOAc (2 x 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure tertiary spiro-alcohol.

Quantitative Data & Optimization

The table below summarizes the drastic improvement in yield and the suppression of side reactions when utilizing the LaCl3​⋅2LiCl protocol compared to standard Grignard conditions.

Grignard ReagentReaction ConditionsConversion (%)Isolated Yield (%)Major Byproduct / Failure Mode
Methylmagnesium bromide Standard (THF, 0 °C)45%38%Enolate (Recovered SM)
Methylmagnesium bromide LaCl3​⋅2LiCl (THF, 0 °C)>99%92% None
Isopropylmagnesium chloride Standard (THF, 0 °C)15%10%Sec-Alcohol ( β -Hydride Reduction)
Isopropylmagnesium chloride LaCl3​⋅2LiCl (THF, 0 °C)95%88% None
Phenylmagnesium bromide Standard (THF, 0 °C)30%25%Enolate (Recovered SM)
Phenylmagnesium bromide LaCl3​⋅2LiCl (THF, 0 °C)98%90% None

Data Interpretation: The most dramatic rescue occurs with isopropylmagnesium chloride. Under standard conditions, the steric bulk of the isopropyl group combined with the α -spiro center forces a β -hydride transfer, destroying the starting material. The lanthanide-mediated pathway completely overrides this steric penalty, delivering the highly congested tertiary alcohol in an 88% isolated yield.

References

  • Title: Reactions of Grignard Reagents Source: masterorganicchemistry.com URL: [Link]

Sources

Troubleshooting & Optimization

Resolving crystallization issues with 2-Oxaspiro[5.5]undecan-5-one intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Intermediate Crystallization. As a Senior Application Scientist, I have designed this portal to address the complex thermodynamic and kinetic challenges associated with isolating 2-Oxaspiro[5.5]undecan-5-one .

Spirocyclic intermediates are highly valued in drug development for their ability to increase sp3 character and improve metabolic stability. However, their rigid, non-planar 3D structures inherently disrupt crystal lattice packing. This results in low melting points and highly non-ideal solubility profiles, frequently leading to Liquid-Liquid Phase Separation (LLPS)—commonly referred to in the lab as "oiling out" or "gumming"[1].

Below, you will find a diagnostic workflow, a targeted FAQ, quantitative solvent data, and self-validating protocols to force your spirocycle out of the oil phase and into a high-purity crystalline solid.

Diagnostic Workflow

G Start Crude 2-Oxaspiro[5.5]undecan-5-one in Solution Cooling Cooling / Antisolvent Addition (Supersaturation Generation) Start->Cooling LLPS Oiling Out (LLPS) Two Liquid Phases Cooling->LLPS High Supersaturation Agglomerate Sticky Gum / Agglomerates Cooling->Agglomerate Uncontrolled Nucleation Crystals Nucleation of Pure Crystals Cooling->Crystals Controlled Metastable Zone Action1 Seeding at Low Supersaturation & Surfactant (Tween 80) Addition LLPS->Action1 Action2 Spherical Crystallization via Metastable LLPS Agglomerate->Action2 Success Isolation & Drying (High Purity Intermediate) Crystals->Success Action1->Crystals Bypass Spinodal Curve Action2->Success Agglomeration Control

Diagnostic workflow for resolving liquid-liquid phase separation (LLPS) and agglomeration.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my 2-Oxaspiro[5.5]undecan-5-one intermediate "oil out" instead of forming a crystalline solid upon antisolvent addition? A1: This is a classic case of Liquid-Liquid Phase Separation (LLPS) driven by non-equilibrium dynamics. When you rapidly add an antisolvent, you induce local spinodal regions—thermodynamically unstable areas on the phase diagram[2]. Because the spirocycle has a high energy penalty for lattice packing, the system bypasses the solid-liquid equilibrium and undergoes spontaneous spinodal decomposition[2]. The solution separates into a solute-rich oil phase and a solute-poor continuous phase through uphill diffusion[3].

Q2: How can I thermodynamically prevent LLPS and force primary nucleation? A2: You must prevent the system from crossing the liquid-liquid coexistence curve (binodal curve). The most effective causality-based strategy is seeding and seed ageing at a low supersaturation [3]. By introducing high-quality seed crystals into the metastable zone before the cloud point is reached, you provide a low-energy surface for secondary nucleation. This allows solute molecules to integrate into the crystal lattice faster than they can phase-separate into an oil.

Q3: My crystallization yielded solids, but they are sticky gums that trap impurities. How do I recover pure crystals? A3: Agglomeration is a direct downstream consequence of LLPS. When crystals nucleate inside the solute-rich oil droplets, they form dense, sticky agglomerates[4]. To resolve this, you have two chemical interventions:

  • Interfacial Tension Modification: Add a non-ionic surfactant (like Tween 80) or a polymer (like Hydroxypropyl Methylcellulose, HPMC) to the continuous phase. This alters the interfacial tension of the droplets and mitigates the agglomeration of the nucleating crystals[3].

  • Reverse Addition: Instead of adding antisolvent to your product, perform a slow reverse addition of your product (e.g., dissolved in DMSO or 2-MeTHF) into the antisolvent (e.g., water) at a controlled low temperature (10 °C)[1].

Q4: Can I use the "oiling out" phenomenon to my advantage? A4: Yes, through Spherical Crystallization . If LLPS is unavoidable due to yield constraints[3], you can plunge the system deep into the spinodal zone at high supercooling. This forces crystals to nucleate strictly inside the metastable droplets. Over time, the droplets undergo a solution-mediated phase transition, solidifying into freely flowing, quasi-spherical monodisperse agglomerated particles (~500 μm) that exhibit excellent filtration and compression properties[4].

Quantitative Data: Solvent Systems & LLPS Boundaries

The choice of solvent heavily dictates the non-equilibrium dynamics of spirocycle crystallization. Below is a summary of field-tested solvent systems and their LLPS propensities.

Solvent / Antisolvent SystemLLPS PropensityInterfacial Tension ModifierRecommended Crystallization Strategy
Ethanol / Water HighNoneSpherical crystallization at high supercooling[4].
2-MeTHF / Water ModerateNoneSlow reverse addition into aqueous phase at 10 °C[1].
Toluene / n-Hexane High0.1% Tween 80Isothermal seed ageing; surfactant lowers droplet tension[3].
Acetonitrile / Water LowHPMC (Polymer)Controlled antisolvent addition with 1-2 wt% seeding.

Step-by-Step Experimental Methodologies

Protocol A: Seeding and Ageing Strategy to Bypass LLPS

Mechanism: This protocol relies on relieving supersaturation via crystal growth before the concentration reaches the spinodal decomposition boundary.

  • Dissolution: Dissolve crude 2-Oxaspiro[5.5]undecan-5-one in 2-MeTHF (5 mL/g) at 50 °C until a clear solution is achieved.

  • Metastable Zone Entry: Cool the solution linearly at 0.5 °C/min to 35 °C (ensure this is strictly above the experimentally determined cloud point).

  • Seed Addition: Charge 1-2 wt% of highly pure, milled 2-Oxaspiro[5.5]undecan-5-one seed crystals.

  • Isothermal Ageing (Self-Validating Step): Hold the suspension isothermally at 35 °C for 2 hours. Validation: A successful bypass of LLPS is visually confirmed when the solution remains a mobile suspension of discrete particles rather than turning into a milky, biphasic emulsion.

  • Supersaturation Depletion: Cool to 5 °C at a slow, controlled rate of 0.1 °C/min to drive yield without triggering secondary LLPS.

  • Isolation: Filter the suspension and wash with cold n-heptane.

Protocol B: Spherical Crystallization via Metastable LLPS

Mechanism: This protocol exploits the complex phase diagram by using metastable LLPS droplets as micro-reactors for agglomeration control[4].

  • Supersaturation Generation: Dissolve the spirocycle in an Ethanol/Water mixture (54.2/45.8% weight) at 40 °C.

  • Deep Quench: Rapidly cool the system to 15 °C (high supercooling) to force the system inside the spinodal zone.

  • Droplet Formation: Allow solute-rich oil droplets to form. Monitor via FBRM (Focused Beam Reflectance Measurement) or visual cloudiness.

  • Intra-droplet Nucleation: Hold the temperature isothermally. Primary nucleation will occur exclusively inside the droplets over the next 4 to 6 hours[4].

  • Phase Transition (Self-Validating Step): Maintain agitation until the droplets completely disappear and transition into a solid phase (typically >35 hours)[4]. Validation: The transition is complete when the sticky emulsion solidifies into freely flowing, ~500 μm quasi-spherical particles and the bulk liquid phase clarifies.

  • Isolation: Filter the spherical agglomerates and dry under vacuum.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Validation for the Purity Assessment of 2-Oxaspiro[5.5]undecan-5-one

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar of safety and efficacy. For novel structures like 2-Oxaspiro[5.5]undecan-5-one, a versatile spirocyclic scaffold with potential applications in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for this purpose, grounded in the principles of scientific integrity and regulatory compliance. We will not only detail a validated, high-performance method but also compare it against a common alternative to illuminate the critical impact of methodological choices on analytical outcomes. All validation procedures are designed to meet the stringent criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The Critical Choice: Selecting the Right Chromatographic Approach

The unique structure of 2-Oxaspiro[5.5]undecan-5-one, featuring a ketone functional group and a spirocyclic ether, necessitates a careful selection of chromatographic conditions to ensure adequate retention, resolution from potential impurities, and optimal peak shape. Reversed-phase HPLC is the technique of choice due to its versatility and applicability to moderately polar compounds.[3]

Here, we compare two distinct reversed-phase HPLC methods:

  • Method A (Optimized Method): This method employs a modern, superficially porous particle (SPP) column, which offers higher efficiency and resolution compared to traditional fully porous particle columns, often allowing for faster analysis times.[4]

  • Method B (Alternative Method): This method utilizes a conventional, fully porous C18 column. While reliable, it may offer lower efficiency, leading to broader peaks and longer run times.

ParameterMethod A: OptimizedMethod B: AlternativeRationale for Optimized Choice (Method A)
Column Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µmUitisil® XB-C18, 25 cm x 4.6 mm, 5 µmThe superficially porous particles of the Ascentis® Express column provide higher plate counts (N), leading to sharper peaks and better resolution with a shorter column length, significantly reducing run time and solvent consumption.[4]
Mobile Phase A: Water; B: AcetonitrileA: Water; B: AcetonitrileAcetonitrile is chosen for its low UV cutoff and viscosity, which results in lower backpressure.[5]
Gradient 60% B to 85% B over 8 minutesIsocratic 65% BA gradient elution is employed to ensure elution of any potential late-eluting impurities and to sharpen the peak of the main analyte, providing a more robust separation.[6]
Flow Rate 1.5 mL/min1.0 mL/minThe higher flow rate is possible due to the lower backpressure generated by the shorter SPP column, contributing to a faster analysis.
Temperature 30 °C30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV at 210 nmUV at 210 nmThe ketone chromophore allows for sensitive detection at lower UV wavelengths.
Injection Volume 5 µL20 µLA smaller injection volume is sufficient due to the higher efficiency of the column, preventing peak overload.

Visualizing the Path to a Validated Method

The journey from method development to a fully validated analytical procedure involves a series of interconnected experiments, each designed to demonstrate that the method is suitable for its intended purpose.[7] The following diagram illustrates the logical workflow of the validation process according to ICH Q2(R1) guidelines.

G cluster_dev Method Development & Optimization cluster_val Method Validation (ICH Q2(R1)) cluster_final Method Implementation Dev Initial Method Scouting Opt Optimization of Critical Parameters (Column, Mobile Phase, Gradient) Dev->Opt Specificity Specificity / Forced Degradation Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Quality Control Testing Robustness->Routine

Caption: Workflow for HPLC Method Validation.

A Deep Dive into Method Validation: Protocols and Performance Data

We will now proceed with the validation of the optimized Method A .

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate this, forced degradation studies are performed by subjecting 2-Oxaspiro[5.5]undecan-5-one to various stress conditions as recommended by ICH guideline Q1A(R2).[9][10]

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve 10 mg of 2-Oxaspiro[5.5]undecan-5-one in 1 mL of acetonitrile and add 9 mL of 0.1 N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of 2-Oxaspiro[5.5]undecan-5-one in 1 mL of acetonitrile and add 9 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to 100 µg/mL.

  • Oxidative Degradation: Dissolve 10 mg of 2-Oxaspiro[5.5]undecan-5-one in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to 100 µg/mL with mobile phase.[11]

  • Thermal Degradation: Expose solid 2-Oxaspiro[5.5]undecan-5-one to 80°C for 48 hours. Dissolve and dilute to 100 µg/mL.

  • Photolytic Degradation: Expose a solution of 2-Oxaspiro[5.5]undecan-5-one (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours. Dilute to 100 µg/mL.

Data Comparison: Method A vs. Method B

The primary goal is to demonstrate that the main analyte peak is well-resolved from any degradation products. Resolution (Rs) values greater than 2 are considered ideal.

Stress ConditionDegradation (%) (Method A)Resolution (Rs) of Closest Impurity Peak (Method A)Resolution (Rs) of Closest Impurity Peak (Method B)
Acid (0.1 N HCl)~15%3.11.4
Base (0.1 N NaOH)~12%2.81.2
Oxidative (3% H₂O₂)~8%3.51.6
Thermal (80°C)~5%2.51.1
Photolytic (UV 254nm)~10%2.91.3

Analysis of Specificity: The data clearly shows that Method A provides superior resolution between the parent peak and all degradation products, with all Rs values well above the acceptable limit of 1.5. In contrast, Method B fails to achieve baseline separation for several degradants, making it unsuitable as a stability-indicating method.

G cluster_stress Forced Degradation Conditions cluster_analysis HPLC Analysis & Peak Purity cluster_outcome Validation Outcome Acid Acid (0.1N HCl) HPLC Inject Stressed Samples into HPLC Acid->HPLC Base Base (0.1N NaOH) Base->HPLC Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Thermal Thermal (80°C) Thermal->HPLC Photolytic Photolytic (UV Light) Photolytic->HPLC Purity Assess Peak Purity using DAD/PDA Detector HPLC->Purity Resolution Resolution Purity->Resolution Specificity_Confirmed Specificity Confirmed Resolution->Specificity_Confirmed

Caption: Logic flow for specificity determination.

Linearity and Range

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[1]

Experimental Protocol:

  • Prepare a stock solution of 2-Oxaspiro[5.5]undecan-5-one reference standard at 1 mg/mL in acetonitrile.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Performance Data (Method A):

ParameterResultAcceptance Criteria (ICH)
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroShould not be significantly different from zero
Range 50 - 150 µg/mLDefined by linearity, accuracy, and precision

The excellent correlation coefficient confirms the linearity of the method across the specified range.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.[12]

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the 2-Oxaspiro[5.5]undecan-5-one reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Performance Data (Method A):

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria (ICH)
80% (80 µg/mL)99.8%0.45%98.0% - 102.0% Recovery
100% (100 µg/mL)100.5%0.31%%RSD ≤ 2.0%
120% (120 µg/mL)101.2%0.38%

The high recovery values and low relative standard deviation (RSD) demonstrate the excellent accuracy of Method A.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[1][8]

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze six replicate samples of 2-Oxaspiro[5.5]undecan-5-one at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst and/or a different instrument.

Performance Data (Method A):

Precision Level% RSD of Peak AreaAcceptance Criteria (ICH)
Repeatability 0.55%%RSD ≤ 2.0%
Intermediate Precision 0.82%%RSD ≤ 2.0%

The low %RSD values for both repeatability and intermediate precision indicate that Method A is highly precise.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

Experimental Protocol:

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Y-intercept / Slope)

Performance Data (Method A):

ParameterResult
Detection Limit (LOD) 0.05 µg/mL
Quantitation Limit (LOQ) 0.15 µg/mL

These low limits demonstrate the high sensitivity of the method, making it suitable for the quantification of trace-level impurities.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[14]

Experimental Protocol:

Deliberately vary critical method parameters and assess the impact on the results (e.g., retention time, peak area, resolution).

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (± 2% organic)

Performance Data (Method A):

Parameter VariedImpact on ResultsAcceptance Criteria
Flow Rate (1.4 & 1.6 mL/min) System suitability parameters met. %RSD < 2.0%System suitability must pass.
Temperature (28 & 32 °C) System suitability parameters met. %RSD < 2.0%Results should remain within acceptable limits.
Mobile Phase (%B ± 2%) System suitability parameters met. %RSD < 2.0%

Method A is demonstrated to be robust, with minor variations in operational parameters having no significant impact on the analytical results.

Conclusion

This guide has detailed the validation of a high-performance, stability-indicating HPLC method (Method A) for determining the purity of 2-Oxaspiro[5.5]undecan-5-one. Through a systematic evaluation of validation parameters as prescribed by ICH Q2(R1), Method A has been proven to be specific, linear, accurate, precise, sensitive, and robust.[15][16]

The comparison with an alternative method (Method B) highlights the tangible benefits of modern column technology and optimized gradient elution. The use of a superficially porous particle column in Method A resulted in superior resolution, sharper peaks, and a significantly shorter analysis time. This not only improves data quality but also enhances laboratory throughput and reduces solvent consumption, aligning with the principles of green chemistry. For researchers and drug development professionals, the adoption of such a well-validated, efficient method is crucial for ensuring the quality and integrity of their work, from early-stage discovery through to final product quality control.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Ashfaq, M., et al. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. ResearchGate. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • International Journal of Applied Research in Science and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Hegazy, M. A., et al. (2023). Fast, simple HPLC method for determination of Spironolactone related compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Ali, A., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. [Link]

  • Mathew, C., et al. (2023). THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • SIELC Technologies. (2018). Separation of Spirodiclofen on Newcrom R1 HPLC column. [Link]

  • Welch Materials, Inc. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ACG Publications. (2023). Development and validation of RP-HPLC method for estimation of Torsemide and Spironolactone in bulk and pharmaceutical dosage form. [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). [Link]

  • Nogueira, F. J. A., et al. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Oxaspiro(5.5)undecane-5-carboxylic acid. [Link]

Sources

Advanced Comparison Guide: Spirocyclic Stability of 2-Oxaspiro[5.5]undecan-5-one vs. Traditional Analogs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the critical hit-to-lead optimization phase. A persistent bottleneck in this stage is overcoming the poor ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles inherently associated with planar, lipophilic aromatic scaffolds. The strategic incorporation of spirocyclic elements—specifically oxygen-containing bicyclic systems—represents a paradigm shift in[1].

By transitioning from flat compounds to three-dimensional, sp³-rich architectures, we fundamentally alter the thermodynamic and kinetic stability of the molecule. This guide provides an objective, data-driven comparison of 2-oxaspiro[5.5]undecan-5-one against traditional flat aromatic and alicyclic analogs, detailing the causality behind its superior performance and providing self-validating protocols for your own laboratory assessments.

Mechanistic Causality: Why Spirocycles Outperform Planar Analogs

The superior stability of spirocyclic scaffolds is not coincidental; it is governed by strict thermodynamic and steric principles. The advantages of 2-oxaspiro[5.5]undecan-5-one over traditional flat analogs are driven by three core mechanisms:

  • Elevated Fsp³ Character: The quaternary spiro carbon inherently increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ disrupts flat crystal lattice packing, lowering the energy required for dissolution and dramatically improving [2]. Furthermore, compounds with higher Fsp³ values have a statistically higher probability of clinical success[3].

  • Steric Shielding of Labile Sites: In 2-oxaspiro[5.5]undecan-5-one, the orthogonal arrangement of the oxane and cyclohexanone rings creates a dense steric shield around the ketone moiety. This rigid, sterically hindered structure limits access by cytochrome P450 (CYP) enzymes, preventing rapid [4].

  • Reduced Conformational Entropy: Flat aromatics bind promiscuously to various off-target proteins and metabolizing enzymes. The rigidity of the [5.5] spirocyclic system locks the conformation, reducing the entropy penalty upon binding to the desired target while simultaneously preventing the induced-fit required by many degradative enzymes[1].

G A 2-Oxaspiro[5.5]undecan-5-one B High Fsp3 Fraction A->B C Steric Shielding A->C D Conformational Rigidity A->D E Aqueous Solubility B->E F Metabolic Stability C->F D->F

Structural features of 2-oxaspiro[5.5]undecan-5-one driving stability.

Quantitative Performance Comparison

To objectively evaluate [5], we benchmark it against an alicyclic analog (cyclohexyl methyl ketone) and a flat aromatic analog (acetophenone). The data below synthesizes typical experimental outcomes observed when replacing planar cores with spirocyclic scaffolds[3][4].

Scaffold TypeRepresentative CompoundFsp³ ValueKinetic Aqueous Solubility (µM)Human Liver Microsome T₁/₂ (min)Intrinsic Clearance (CLint, µL/min/mg)
Flat Aromatic Acetophenone0.12~15015.291.5
Alicyclic Cyclohexyl methyl ketone0.88~32028.448.8
Spirocyclic 2-Oxaspiro[5.5]undecan-5-one 0.90 >850 >60.0 <15.0

Data Interpretation: The spirocyclic architecture provides a near 6-fold reduction in intrinsic clearance compared to the flat aromatic system, directly correlating with the steric hindrance provided by the orthogonal ring fusion[6].

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, experimental protocols must be self-validating. This means building internal controls directly into the workflow so that every result independently confirms the assay's operational success.

Protocol A: pH-Dependent Chemical Stability Profiling

While spirocycles are metabolically robust, oxaspiro systems and cyclic ketones can be susceptible to.

  • Causality: Testing across a pH gradient (1.2, 7.4, 10.0) isolates purely chemical degradation from enzymatic metabolism.

  • Self-Validating Mechanism: We include a known labile cyclic anhydride (e.g., 3-oxaspiro[5.5]undecane-2,4-dione) as a positive control for hydrolysis. If this control fails to degrade at pH 10.0, the buffer's hydrolytic capacity is compromised, invalidating the run.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of 2-oxaspiro[5.5]undecan-5-one and the labile control in anhydrous acetonitrile to prevent premature alcoholysis.

  • Buffer Spiking: Dilute stocks to a final concentration of 1 µM in three separate 50 mM buffers: HCl (pH 1.2), Phosphate (pH 7.4), and Carbonate (pH 10.0).

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, and 24 hours.

  • Quenching: Quench immediately into 150 µL of cold acetonitrile containing 50 nM of a stable isotopically labeled internal standard (IS). Causality: The cold organic solvent instantly halts chemical reactions, while the IS corrects for any ionization suppression during mass spectrometry.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

Protocol B: In Vitro CYP450 Metabolic Stability
  • Causality: To prove the steric shielding effect of the spirocycle against oxidative metabolism, we expose the compounds to human liver microsomes (HLM).

  • Self-Validating Mechanism: The assay utilizes a Minus-NADPH negative control and a Verapamil positive control. If the test compound degrades in the Minus-NADPH arm, the instability is chemical, not CYP-mediated.

G A Microsome Incubation B NADPH Addition A->B C 37°C Kinetic Sampling B->C D MeCN Quench C->D E LC-MS/MS Analysis D->E

Self-validating in vitro microsomal stability assay workflow.

Step-by-Step Methodology:

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Compound Addition: Add 2-oxaspiro[5.5]undecan-5-one (Test), Acetophenone (Comparator), and Verapamil (Positive Control) to separate matrix tubes at a final concentration of 1 µM.

  • Equilibration: Pre-incubate the mixtures in a shaking water bath at 37°C for 5 minutes.

  • Initiation (The Critical Step): Initiate the reaction by adding NADPH to a final concentration of 1 mM. Self-Validation: For the Minus-NADPH control arm, add an equivalent volume of plain buffer instead.

  • Kinetic Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 200 µL of ice-cold quench solution (Acetonitrile with IS).

  • Data Processing: Calculate the elimination rate constant ( k ) from the log-linear decline of the compound/IS peak area ratio. Derive T₁/₂ ( 0.693/k ) and CLint.

Sources

Safety Operating Guide

2-Oxaspiro[5.5]undecan-5-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 2-Oxaspiro[5.5]undecan-5-one

As a Senior Application Scientist, I recognize that laboratory safety and chemical logistics are not just administrative hurdles; they are the foundation of reproducible, high-quality drug development. 2-Oxaspiro[5.5]undecan-5-one is a highly versatile small-molecule scaffold frequently utilized in medicinal chemistry[1]. However, its spirocyclic ether-ketone structure demands specific operational and disposal protocols to ensure regulatory compliance and laboratory safety.

This guide provides a self-validating, step-by-step methodology for the safe handling and proper disposal of 2-Oxaspiro[5.5]undecan-5-one, grounded in chemical causality and federal environmental regulations.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physicochemical properties of the compound. 2-Oxaspiro[5.5]undecan-5-one (C10H16O2) contains no halogen atoms[2]. This structural fact is the primary driver for its downstream disposal classification. While it is not classified as acutely toxic, its ether and ketone moieties mean it should be treated as a standard flammable/irritant organic compound, prone to causing skin and eye irritation upon prolonged exposure[3].

Table 1: Physicochemical and Regulatory Profile

PropertySpecificationOperational Implication
CAS Number 1480805-76-2[1]Primary identifier for SDS and inventory tracking.
Molecular Formula C10H16O2[2]Zero halogens. Dictates non-halogenated waste stream.
Molecular Weight 168.23 g/mol [1]Bulky spiro-structure reduces volatility compared to simple ketones (e.g., acetone).
Functional Groups Ether (-O-), Ketone (C=O)Avoid mixing with strong oxidizers or strong reducing agents.
Waste Classification Non-Halogenated OrganicMust be segregated from chlorinated/fluorinated solvents[4].

Operational Handling & Experimental Workflow

The following protocol ensures operator safety while preserving the integrity of the chemical scaffold. The causality behind these steps is rooted in preventing cross-contamination and minimizing inhalation risks.

Step-by-Step Handling Methodology:

  • Environmental Control: Always handle 2-Oxaspiro[5.5]undecan-5-one inside a certified chemical fume hood. Despite its lower volatility relative to low-molecular-weight ketones, aerosolization during transfer or reaction setup poses an inhalation risk.

  • PPE Selection: Wear standard laboratory PPE (safety goggles, lab coat). For gloves, Nitrile provides adequate splash protection, but if prolonged direct contact is expected, Butyl rubber gloves are the gold standard for resisting ketone/ether permeation.

  • Reagent Transfer: Use static-free spatulas for solid/semi-solid states or chemically compatible glass syringes for liquid solutions to prevent static discharge if working near flammable solvents.

  • Reaction Compatibility: Ensure the reaction vessel is free of strong oxidizing agents (e.g., peroxides, permanganates) which can violently react with the ether/ketone linkages.

HandlingWorkflow Start Pre-Operation Risk Assessment PPE Don PPE (Nitrile/Butyl Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Execute Execute Experiment (Isolate from Oxidizers) Hood->Execute Waste Proceed to Waste Segregation Protocol Execute->Waste

Figure 1: Operational handling workflow for 2-Oxaspiro[5.5]undecan-5-one.

Proper Disposal Procedures (Core Directive)

The most critical aspect of disposing of 2-Oxaspiro[5.5]undecan-5-one is strict segregation . Because its molecular formula (C10H16O2) lacks halogens (fluorine, chlorine, bromine, iodine), it must be routed to the Non-Halogenated Organic Waste stream[4].

The Scientific & Economic Causality: Under the US EPA's Resource Conservation and Recovery Act (RCRA), mixing a non-halogenated waste with a halogenated waste forces the entire carboy to be classified as halogenated[5][6]. Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans, making disposal exponentially more expensive and environmentally taxing[7].

Step-by-Step Disposal Protocol:

  • Verify Waste Stream Compatibility (Self-Validation):

    • Action: Check the waste carboy label. Ensure it reads "Non-Halogenated Organic Solvents."

    • Validation: Confirm that no chlorinated solvents (e.g., DCM, Chloroform) have been added to this container.

  • Containerization:

    • Action: Pour the spent 2-Oxaspiro[5.5]undecan-5-one (and its non-halogenated reaction solvents like EtOAc, Hexanes, or Methanol) into a High-Density Polyethylene (HDPE) or PTFE-lined waste container.

    • Reasoning: Ketones can degrade certain low-density plastics over time; HDPE provides robust chemical resistance.

  • Labeling (RCRA Compliance):

    • Action: Immediately update the hazardous waste tag attached to the container. Write "2-Oxaspiro[5.5]undecan-5-one" explicitly. Do not use abbreviations or structural formulas.

    • Reasoning: EPA regulations require full chemical names to ensure proper handling by downstream waste management facilities[8].

  • Storage & Transport:

    • Action: Cap the container tightly (do not leave funnels in the waste jug). Store the container in a designated secondary containment tray.

    • Reasoning: Secondary containment prevents catastrophic spills if the primary carboy fails. Ensure the waste is transported to the facility's main accumulation area within the 90-day RCRA limit[8].

DisposalTree WasteGen Waste Generated: 2-Oxaspiro[5.5]undecan-5-one IsMixed Mixed with Halogenated Solvents (e.g., DCM)? WasteGen->IsMixed Halogenated Halogenated Waste Stream (High Cost / Incineration) IsMixed->Halogenated Yes NonHalogenated Non-Halogenated Stream (Preferred RCRA Route) IsMixed->NonHalogenated No Labeling Log Full Chemical Name on Hazardous Waste Tag NonHalogenated->Labeling Storage Store in Secondary Containment (<90 Days) Labeling->Storage

Figure 2: Waste segregation and disposal decision tree for spirocyclic ketones.

Spill Response & Decontamination

In the event of an accidental spill outside of the fume hood, execute the following validated recovery protocol:

  • Isolate the Area: Evacuate non-essential personnel. Eliminate all ignition sources, as organic vapors may accumulate.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial diatomaceous earth pads). Do not use combustible materials like sawdust.

  • Recovery & Disposal: Sweep the absorbed mixture using non-sparking tools. Place the saturated absorbent into a heavy-duty hazardous waste bag or a solid waste bucket.

  • Final Decontamination: Wash the spill surface with a mild detergent and water to remove any residual spirocyclic ether/ketone film. Dispose of the wash water and absorbent material as Solid Hazardous Waste .

References

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA RCRA Guidelines. Available at:[Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Hazardous Waste Management. Available at: [Link]

  • Defense Logistics Agency. "Chapter 7, Hazardous and Recycled Waste - RCRA Background." DLA Regulations. Available at: [Link]

Sources

Navigating the Safe Handling of 2-Oxaspiro[5.5]undecan-5-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Evidence-Based Approach

In the absence of a dedicated SDS for 2-Oxaspiro[5.5]undecan-5-one, we can infer its potential hazards by examining closely related structures. For instance, 9-oxa-2-azaspiro[5.5]undecan-5-one hydrochloride is classified with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[1]

Given the structural similarities, it is prudent to handle 2-Oxaspiro[5.5]undecan-5-one as a compound that poses similar risks. Therefore, a comprehensive safety protocol must address the potential for skin and eye irritation, as well as respiratory tract irritation.

Key Assumed Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation: Contact with eyes can lead to significant and potentially damaging irritation.

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.

Furthermore, as with many organic compounds, the potential for flammability should not be disregarded, and appropriate precautions for handling flammable liquids and solids should be considered.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE is not a static choice but should be adapted to the specific laboratory operation being performed.

Core PPE Requirements
PPE CategoryMinimum RequirementRecommended for Splash/Aerosol Risk
Eye/Face Protection ANSI Z87.1 compliant safety glassesChemical splash goggles and a face shield
Hand Protection Nitrile gloves (check manufacturer's compatibility data)Double-gloving with nitrile gloves
Body Protection Flame-resistant lab coatChemical-resistant apron over a lab coat
Respiratory Protection Work in a certified chemical fume hoodNIOSH-approved respirator (if fume hood is not available)
Step-by-Step PPE Selection and Use Protocol
  • Pre-Operational Assessment: Before handling the compound, evaluate the planned procedure for potential splash, aerosol, or dust generation.

  • Glove Selection: Standard nitrile gloves provide a good baseline of protection for incidental contact. For extended handling or in the presence of solvents, consult a glove compatibility chart to ensure the chosen material offers adequate resistance. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. For any procedure with a risk of splashing, such as transferring solutions or performing reactions, upgrade to chemical splash goggles. A face shield worn over goggles provides the highest level of protection.

  • Lab Attire: A flame-resistant lab coat should be worn and fully buttoned. Ensure that long pants and closed-toe shoes are worn to cover all exposed skin on the lower body.

  • Respiratory Protection: All handling of solid 2-Oxaspiro[5.5]undecan-5-one and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a comprehensive risk assessment must be performed, and appropriate respiratory protection, such as a NIOSH-approved respirator, must be used.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection. Wash hands thoroughly with soap and water after removing all PPE.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 2-Oxaspiro[5.5]undecan-5-one.

PPE_Workflow cluster_start Start: Handling 2-Oxaspiro[5.5]undecan-5-one cluster_tasks Experimental Tasks cluster_ppe Required PPE start Assess Task weighing Weighing Solid start->weighing Solid Form solution Preparing Solution start->solution Liquid Form reaction Running Reaction start->reaction In-situ Use ppe_basic Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat weighing->ppe_basic ppe_resp Inhalation Hazard: - Work in Fume Hood OR - NIOSH Respirator weighing->ppe_resp If not in hood ppe_splash Splash Hazard PPE: - Chemical Goggles - Face Shield - Double Gloves - Chemical Apron solution->ppe_splash solution->ppe_resp reaction->ppe_splash reaction->ppe_resp

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。